![molecular formula C20H23NO4 B2473809 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one CAS No. 859867-91-7](/img/structure/B2473809.png)
4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
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Overview
Description
1,4-Dioxa-8-azaspiro[4.5]decane is a laboratory chemical used in the synthesis of substances . It’s also known by other names such as 4-Piperidone ethylene acetal .
Molecular Structure Analysis
The molecular formula of 1,4-Dioxa-8-azaspiro[4.5]decane is C7H13NO2 . Its molecular weight is 143.18 g/mol . The IUPAC Standard InChIKey is KPKNTUUIEVXMOH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1,4-Dioxa-8-azaspiro[4.5]decane is a colorless to yellow liquid . It has a density of 1.1100g/mL and a boiling point of 108.0°C to 110.0°C (26.0 mmHg) . The refractive index is 1.4809 to 1.4829 .Scientific Research Applications
Growth-Regulating Activity
A study by Sharifkanov et al. (2001) focused on a compound with a similar structure, finding it to exhibit growth-regulating activity. The synthesis was achieved via the Mannich reaction, and its structure confirmed through NMR spectroscopy (Sharifkanov et al., 2001).
Pharmacological Evaluation
Brubaker and Colley (1986) synthesized derivatives of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane, evaluating them for dopamine agonist activity. Their findings indicated potent dopamine agonist activity in certain analogues, highlighting the compound's potential in pharmacology (Brubaker & Colley, 1986).
Structural Studies in Drug Development
Richter et al. (2022) conducted a structural study on a closely related antitubercular drug candidate, revealing insights into its conformation and stability. Their findings contribute to understanding the structural properties crucial for drug development (Richter et al., 2022).
Anti-Cancer and Anti-TB Activity
Mane et al. (2020) synthesized and characterized derivatives of 8-azaspiro[4.5]decane-7,9-dione, assessing their anticancer and anti-TB activity. The study found significant activity against various cancer cell lines and MTBH37Rv strain, indicating the compound's potential in treating these diseases (Mane et al., 2020).
Antibacterial Evaluation
Natarajan et al. (2021) synthesized triaza and dioxa aza spiro derivatives, evaluating their antibacterial activity. They found significant activity against various bacterial species, suggesting the compound's utility in antibacterial applications (Natarajan et al., 2021).
Synthesis and Structure Analysis
Kirillov et al. (2013) explored the synthesis of furochromene and cyclopentane triones, related to the compound . Their work, involving XRD analysis, contributes to understanding the synthesis and structure of similar compounds (Kirillov et al., 2013).
Safety and Hazards
This compound is classified as a flammable liquid (Category 4), skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautions should be taken to avoid exposure, including wearing protective gloves, eye protection, and face protection . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
properties
IUPAC Name |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c22-19-12-16(13-21-6-4-20(5-7-21)23-8-9-24-20)17-10-14-2-1-3-15(14)11-18(17)25-19/h10-12H,1-9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDABYOSXVKQTMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)OC(=O)C=C3CN4CCC5(CC4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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